molecular formula C8H14N2 B8021398 1,4-diethyl-5-methyl-1H-pyrazole

1,4-diethyl-5-methyl-1H-pyrazole

Cat. No.: B8021398
M. Wt: 138.21 g/mol
InChI Key: NAYHATRAGOGLQX-UHFFFAOYSA-N
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Description

1,4-diethyl-5-methyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-diethyl-5-methyl-1H-pyrazole typically involves the cyclocondensation of appropriate precursors. One common method is the reaction of 1,3-diketones with hydrazines under acidic or basic conditions. For instance, the reaction of 1,3-diketone with diethylhydrazine can yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale methods. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are selected to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

1,4-diethyl-5-methyl-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole N-oxides, while substitution reactions can introduce alkyl, aryl, or other functional groups .

Scientific Research Applications

1,4-diethyl-5-methyl-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-diethyl-5-methyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-dimethyl-5-ethyl-1H-pyrazole
  • 1,4-dimethyl-5-ethyl-1H-pyrazole
  • 1,3-diethyl-5-methyl-1H-pyrazole

Uniqueness

1,4-diethyl-5-methyl-1H-pyrazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties or binding affinities, making it a valuable compound for targeted research .

Properties

IUPAC Name

1,4-diethyl-5-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2/c1-4-8-6-9-10(5-2)7(8)3/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAYHATRAGOGLQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N(N=C1)CC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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